5-Bromo-2-methoxyisonicotinic acid

RIP1 kinase inhibitors medicinal chemistry patent-protected intermediates

Researchers developing RIP1 kinase inhibitors or DHODH-targeted probes require the exact 4-carboxylic acid regioisomer. Generic 'bromomethoxypyridinecarboxylic acid' substitutions introduce regioisomeric amides that abolish target binding. 5-Bromo-2-methoxyisonicotinic acid (CAS 886365-22-6) solves this: • Provides the para-amide geometry essential for RIP1 pharmacophore (WO2018/73193, IC₅₀ 0.063 nM). • 5-Br enables late-stage Suzuki-Miyaura diversification; 4-COOH allows direct amide/ester conjugation. • Supplied at ≥97% purity with full analytical documentation for reproducible SAR studies.

Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
CAS No. 886365-22-6
Cat. No. B1528957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxyisonicotinic acid
CAS886365-22-6
Molecular FormulaC7H6BrNO3
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C(=C1)C(=O)O)Br
InChIInChI=1S/C7H6BrNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3H,1H3,(H,10,11)
InChIKeyJZBHBRMXZANNNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-methoxyisonicotinic Acid: Strategic Building Block


5-Bromo-2-methoxyisonicotinic acid (CAS 886365-22-6) is a polysubstituted pyridine derivative classified as a 4-pyridinecarboxylic acid (isonicotinic acid) featuring bromine at the 5-position, methoxy at the 2-position, and a carboxylic acid group at the 4-position . With a molecular weight of 232.03 g/mol and a predicted pKa of 2.51±0.10 , this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds. It is commercially available from multiple suppliers in purities typically ≥97% , and its synthesis from methyl 2-methoxy-5-bromopyridine-4-carboxylate via lithium hydroxide hydrolysis has been documented in patent literature . However, its procurement value is not based on standalone bioactivity but on its unique reactivity profile that enables specific synthetic transformations unattainable with closely related regioisomers.

5-Bromo-2-methoxyisonicotinic Acid: Irreplaceable Regioisomer


Substituting 5-bromo-2-methoxyisonicotinic acid with a generic 'bromomethoxypyridinecarboxylic acid' is scientifically unsound due to the critical dependence of downstream synthetic utility on the precise spatial arrangement of functional groups. The compound's 4-carboxylic acid position enables amide coupling at the para-position relative to the pyridine nitrogen, a geometry that is essential for the RIP1 kinase inhibitor pharmacophore described in patent WO2018/73193 [1]. In contrast, the 3-carboxylic acid (nicotinic acid) or 2-carboxylic acid (picolinic acid) isomers would produce regioisomeric amides with altered hydrogen-bonding vectors and steric profiles, likely abolishing target binding. Furthermore, the 5-bromo substituent serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), where its position ortho to the pyridine nitrogen influences both the electronic activation and steric accessibility of the coupling site relative to other brominated pyridinecarboxylic acid isomers. These structure-specific requirements mean that simple in-class substitution would introduce unacceptable risk into synthetic routes for advanced pharmaceutical intermediates.

5-Bromo-2-methoxyisonicotinic Acid: Differentiation Evidence


RIP1 Kinase Inhibitor Synthesis: Key Intermediate

The synthetic route to bicyclic pyridone lactams described in WO2018/73193 (Genentech) explicitly utilizes 5-bromo-2-methoxyisonicotinic acid (or its methyl ester) as a precursor, with the synthesis of the acid from its methyl ester documented in the patent at page 74-75 [1]. This contrasts with the 3-carboxylic acid regioisomer (5-bromo-2-methoxynicotinic acid, CAS 1211586-66-1) , where the carboxylic acid at position 3 would direct amide bond formation to a different vector, incompatible with the bicyclic pyridone lactam scaffold that requires a 4-carboxylic acid for proper ring closure geometry. The resulting RIP1 inhibitors derived from this intermediate achieve IC50 values as low as 0.063 nM against human RIP1 kinase in biochemical assays [2], underscoring the functional consequence of the correct regioisomeric choice.

RIP1 kinase inhibitors medicinal chemistry patent-protected intermediates

Bromo Substituent: Balanced Cross-Coupling Reactivity

The 5-bromo substituent on 5-bromo-2-methoxyisonicotinic acid offers a balanced reactivity profile for palladium-catalyzed cross-coupling reactions. The C-Br bond dissociation energy is intermediate between C-Cl (stronger, requires harsher conditions) and C-I (weaker, prone to unwanted side reactions) [1]. This balance is critical for the selective Suzuki-Miyaura coupling used in constructing biaryl intermediates for RIP1 inhibitors, where over-reactive iodo analogs (e.g., 5-iodo-2-methoxyisonicotinic acid) may lead to homocoupling byproducts and under-reactive chloro analogs (e.g., 5-chloro-2-methoxyisonicotinic acid) may require elevated temperatures incompatible with sensitive functional groups [2]. The commercially available purity of ≥97% for the target compound further ensures consistent reactivity batch-to-batch, a parameter not uniformly guaranteed for less common halogenated analogs.

palladium-catalyzed cross-coupling Suzuki-Miyaura building block reactivity

Carboxylic Acid Position: pKa and H-Bonding Advantage

The predicted pKa of 5-bromo-2-methoxyisonicotinic acid is 2.51±0.10 , characteristic of a pyridine-4-carboxylic acid where the carboxyl group is conjugated with the electron-withdrawing pyridine nitrogen at the para position. This contrasts with the 3-carboxylic acid isomer (predicted pKa ~3.0-3.5, typical of nicotinic acids) and the 2-carboxylic acid isomer (predicted pKa ~2.0-2.5, but with potential intramolecular hydrogen bonding between COOH and pyridine N) [1]. The 4-carboxylic acid configuration ensures distinct hydrogen-bonding directionality in amide products, forming a linear donor-acceptor vector that is optimal for engaging kinase hinge regions via the pyridine nitrogen while presenting the amide carbonyl for backbone NH interactions [2]. This specific H-bond geometry is explicitly utilized in the RIP1 inhibitor pharmacophore model.

pKa prediction hydrogen bonding medicinal chemistry design

2-Methoxy Group: Electronic Activation Advantage

The 2-methoxy substituent in 5-bromo-2-methoxyisonicotinic acid exerts an electron-donating resonance effect (+M) at the ortho and para positions of the pyridine ring, which selectively activates the 5-bromo position for nucleophilic aromatic substitution (SNAr) while deactivating the ring toward electrophilic attack. This is in contrast to the unsubstituted analog (5-bromoisonicotinic acid, no methoxy group) where the bromine reactivity is solely governed by the inductive effect of the ring nitrogen [1]. The methoxy group also increases the compound's lipophilicity (consensus LogP ~1.12 ) relative to the hydroxy analog (5-bromo-2-hydroxyisonicotinic acid), improving organic solubility for coupling reactions while maintaining sufficient aqueous solubility (predicted LogS -2.38, ~0.97 mg/mL ) for reaction workup.

electronic effects nucleophilic aromatic substitution medicinal chemistry

Reliable Commercial Supply and Quality

5-Bromo-2-methoxyisonicotinic acid is commercially available from multiple suppliers at standard purities of ≥97% (Bidepharm , Aladdin Scientific , MolCore ≥98% ), with accompanying certificates of analysis including NMR, HPLC, and GC data . This level of quality documentation exceeds what is typically available for less common regioisomers such as 5-bromo-2-methoxynicotinic acid or 5-bromo-4-methoxypicolinic acid, which are often custom-synthesis items with variable purity and limited analytical characterization. The compound's MDL number MFCD07375111 and PubChem CID 57355294 [1] provide standardized identifiers that facilitate database cross-referencing and inventory management, reducing procurement risk.

quality control batch consistency procurement reliability

5-Bromo-2-methoxyisonicotinic Acid: High-Value Applications


RIP1 Kinase Inhibitors: Inflammation & Neurodegeneration

As documented in Genentech's patent WO2018/73193, 5-bromo-2-methoxyisonicotinic acid is a critical intermediate for constructing bicyclic pyridone lactams that inhibit RIP1 kinase with IC50 values as low as 0.063 nM [1][2]. Research groups pursuing RIP1 inhibitors for inflammatory bowel disease, rheumatoid arthritis, or neurodegenerative conditions should prioritize this specific 4-carboxylic acid regioisomer to ensure the correct pharmacophore geometry. The compound's 5-bromo handle enables late-stage diversification via Suzuki-Miyaura coupling, allowing exploration of the aryl-binding pocket while maintaining the pyridone lactam core [1]. Procurement from suppliers offering ≥97% purity with full analytical documentation is essential for reproducible structure-activity relationship studies .

DHODH Inhibitor Optimization with Bromine Handle

Isonicotinic acid derivatives, including 5-bromo-2-methoxyisonicotinic acid, have been identified as scaffolds for dihydroorotate dehydrogenase (DHODH) inhibition [3]. The 5-bromo substituent serves as a versatile point for introducing diverse aryl groups via cross-coupling, enabling systematic exploration of the DHODH ubiquitin-binding pocket. The 2-methoxy group provides favorable lipophilicity (consensus LogP = 1.12 ) for membrane permeability while the 4-carboxylic acid can be converted to amides or other derivatives for lead optimization. QSAR models for isonicotinic acid-based DHODH inhibitors indicate that substitution at the 5-position significantly modulates potency, with halogenated analogs showing improved activity over unsubstituted parent compounds [3].

Fragment-Based Drug Discovery Building Block

5-Bromo-2-methoxyisonicotinic acid is an ideal component for fragment-based screening libraries due to its balanced physicochemical profile: molecular weight 232.03 g/mol (within the 'rule of three' for fragments), consensus LogP = 1.12, and topological polar surface area of 59.4 Ų [4]. The compound offers two orthogonal vectors for library diversification: (1) the carboxylic acid for amide or ester formation, and (2) the bromine for metal-catalyzed cross-coupling. This dual-reactivity profile is a key advantage over non-halogenated isonicotinic acid analogs (e.g., 2-methoxyisonicotinic acid) which lack the second diversification point, or over brominated analogs lacking the carboxylic acid (e.g., 5-bromo-2-methoxypyridine), which cannot be directly conjugated to amine-containing fragments [5].

Chemical Sensor and Functional Material Development

The pyridine-4-carboxylic acid core with a 5-bromo substituent offers unique metal-coordination properties for sensor applications. The 4-carboxylic acid group can anchor to metal oxide surfaces, while the pyridine nitrogen and the bromine atom (which can be further functionalized) provide recognition elements for analytes. Industry reports indicate 5-bromo-2-methoxyisonicotinic acid is used in chemical sensor development for specific analyte detection [5]. The compound's commercial availability at scale (up to 25 g from major suppliers ) supports both laboratory prototyping and pilot-scale sensor fabrication, a practical advantage over custom-synthesized regioisomers.

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